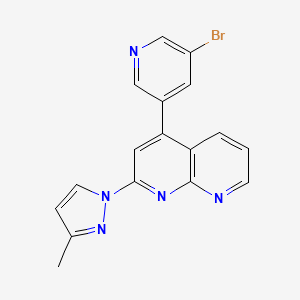
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the bromopyridine and methylpyrazole groups through various coupling reactions. Common reagents used in these steps include brominating agents, pyrazole derivatives, and palladium catalysts for cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromopyridine moiety.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Chloropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Fluoropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Iodopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
Uniqueness
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The combination of the bromopyridine, methylpyrazole, and naphthyridine moieties also contributes to its distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C17H12BrN5 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C17H12BrN5/c1-11-4-6-23(22-11)16-8-15(12-7-13(18)10-19-9-12)14-3-2-5-20-17(14)21-16/h2-10H,1H3 |
Clave InChI |
FRIUEYZPYVPOKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C4=CC(=CN=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















